N-(cyclohexylmethyl)-4-methylaniline
Description
N-(cyclohexylmethyl)-4-methylaniline is an aromatic amine derivative characterized by a 4-methylaniline core (p-toluidine) with a cyclohexylmethyl group attached to the nitrogen atom. This structure confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-4-methylaniline |
InChI |
InChI=1S/C14H21N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 |
InChI Key |
AOEDNBPLKPPFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)-4-methylaniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-methylbenzonitrile in the presence of cyclohexylmethylamine. This process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form cyclohexylmethyl-4-methylaniline.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexylmethyl-4-methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(cyclohexylmethyl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Adamantane-containing analogs exhibit moderate yields (35–74%) via Chan-Lam coupling, suggesting steric bulk (e.g., adamantyl) may slow reactivity compared to cyclohexylmethyl .
- Characterization : Most compounds are validated using NMR and mass spectrometry, with adamantane derivatives requiring advanced techniques like MALDI-TOF due to complex stereochemistry .
Physicochemical Properties
Table 2: Molecular Properties and Solubility
*Solubility inferred from substituent hydrophobicity.
Key Observations :
- The cyclohexylmethyl group balances lipophilicity and solubility, whereas adamantyl derivatives are less soluble due to increased rigidity and bulk .
- Chloro and ethoxy substituents (e.g., 3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline) further reduce solubility, impacting formulation in drug development .
Table 3: Hazard Classification (GHS)
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
